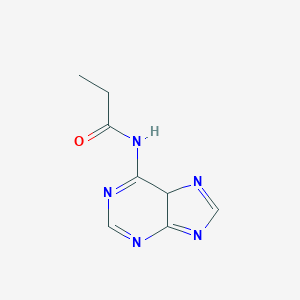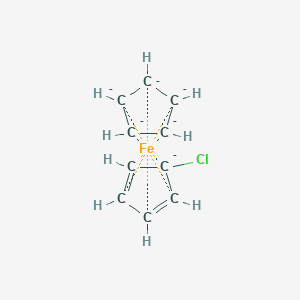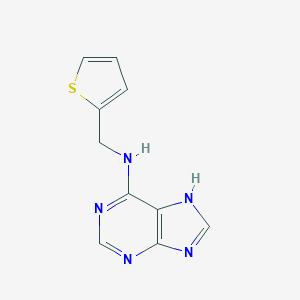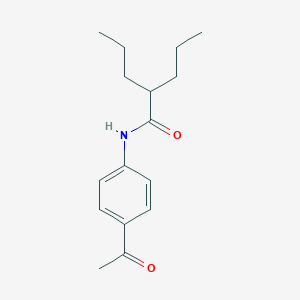
N-(4-acetylphenyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-propylpentanamide, also known as flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. It is a derivative of modafinil, a popular nootropic drug used for its cognitive-enhancing effects. Flmodafinil is a potent wakefulness-promoting agent, which means it can increase alertness, concentration, and motivation.
Mecanismo De Acción
The exact mechanism of action of N-(4-acetylphenyl)-2-propylpentanamide is not fully understood, but it is believed to act on several neurotransmitter systems in the brain. Flmodafinil increases the levels of dopamine, norepinephrine, and histamine in the brain, which are all involved in the regulation of wakefulness and arousal. Flmodafinil also enhances the activity of glutamate, a neurotransmitter involved in learning and memory. Additionally, N-(4-acetylphenyl)-2-propylpentanamide may modulate the activity of GABA, a neurotransmitter that inhibits neural activity.
Efectos Bioquímicos Y Fisiológicos
Flmodafinil has several biochemical and physiological effects in the body. It increases the release of dopamine and norepinephrine in the brain, which are associated with increased alertness and motivation. Flmodafinil also increases the activity of histamine, which promotes wakefulness and inhibits sleep. Additionally, N-(4-acetylphenyl)-2-propylpentanamide increases the levels of glutamate in the brain, which is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flmodafinil has several advantages as a research tool. It has a long half-life, which means it can be administered once a day and still maintain its effects throughout the day. Flmodafinil also has a low potential for abuse and addiction compared to other wakefulness-promoting drugs. However, N-(4-acetylphenyl)-2-propylpentanamide has some limitations as a research tool. It is expensive to synthesize and may not be readily available in some laboratories. Additionally, N-(4-acetylphenyl)-2-propylpentanamide may have off-target effects on other neurotransmitter systems, which can complicate the interpretation of research results.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-2-propylpentanamide. One area of interest is its potential as a treatment for psychiatric disorders such as depression and schizophrenia. Flmodafinil may be effective in treating these disorders by increasing the levels of dopamine and norepinephrine in the brain. Another area of interest is its potential as a performance-enhancing drug in athletes and military personnel. Flmodafinil may improve cognitive and physical performance by increasing alertness and motivation. Additionally, further research is needed to elucidate the exact mechanism of action of N-(4-acetylphenyl)-2-propylpentanamide and its effects on other neurotransmitter systems in the brain.
Métodos De Síntesis
Flmodafinil is synthesized by the condensation of 2-dipropylamino-4-chloroacetophenone with benzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. This method yields a racemic mixture of N-(4-acetylphenyl)-2-propylpentanamide, which can be separated into its enantiomers using chiral chromatography. The chemical structure of N-(4-acetylphenyl)-2-propylpentanamide is shown in Figure 1.
Aplicaciones Científicas De Investigación
Flmodafinil has been extensively studied for its cognitive-enhancing effects. It has been shown to improve working memory, attention, and executive function in healthy individuals and those with sleep disorders. Flmodafinil has also been investigated for its potential as a treatment for psychiatric disorders such as depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, N-(4-acetylphenyl)-2-propylpentanamide has been studied for its potential as a performance-enhancing drug in athletes and military personnel.
Propiedades
Número CAS |
22179-48-2 |
|---|---|
Nombre del producto |
N-(4-acetylphenyl)-2-propylpentanamide |
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H23NO2/c1-4-6-14(7-5-2)16(19)17-15-10-8-13(9-11-15)12(3)18/h8-11,14H,4-7H2,1-3H3,(H,17,19) |
Clave InChI |
PBMAMEVDIRQQJN-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C |
SMILES canónico |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



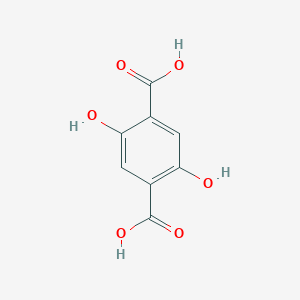
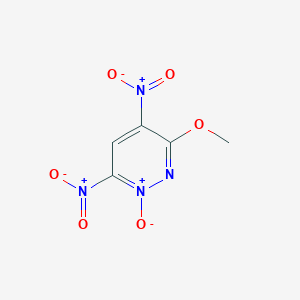
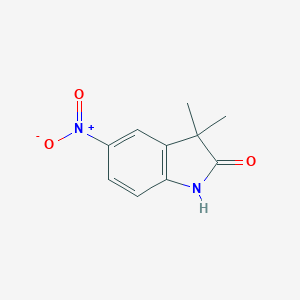
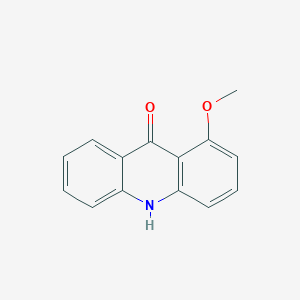
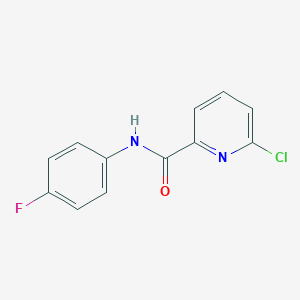
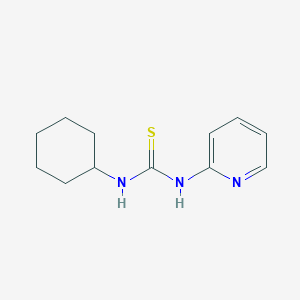
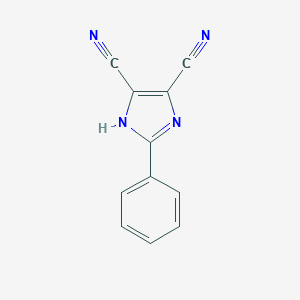
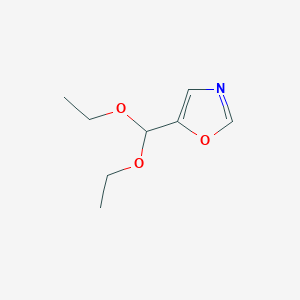
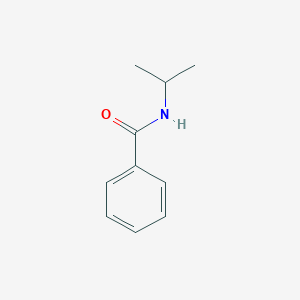
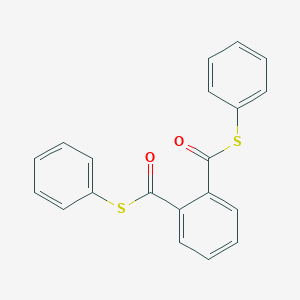
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
